Cas no 2770501-16-9 ((9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate)
![(9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate structure](https://ja.kuujia.com/scimg/cas/2770501-16-9x500.png)
(9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- EN300-37398223
- (9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate
- 2770501-16-9
-
- インチ: 1S/C24H29NO3/c1-17-11-13-24(27,14-12-17)16-25(2)23(26)28-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,17,22,27H,11-16H2,1-2H3
- InChIKey: XLKYEGAHRHTWMT-UHFFFAOYSA-N
- ほほえんだ: OC1(CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C)CCC(C)CC1
計算された属性
- せいみつぶんしりょう: 379.21474379g/mol
- どういたいしつりょう: 379.21474379g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 520
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 49.8Ų
(9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37398223-5.0g |
(9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate |
2770501-16-9 | 5.0g |
$3313.0 | 2023-07-06 | ||
Enamine | EN300-37398223-10.0g |
(9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate |
2770501-16-9 | 10.0g |
$4914.0 | 2023-07-06 | ||
Enamine | EN300-37398223-1.0g |
(9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate |
2770501-16-9 | 1.0g |
$1142.0 | 2023-07-06 | ||
Enamine | EN300-37398223-0.25g |
(9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate |
2770501-16-9 | 0.25g |
$1051.0 | 2023-07-06 | ||
Enamine | EN300-37398223-2.5g |
(9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate |
2770501-16-9 | 2.5g |
$2240.0 | 2023-07-06 | ||
Enamine | EN300-37398223-0.5g |
(9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate |
2770501-16-9 | 0.5g |
$1097.0 | 2023-07-06 | ||
Enamine | EN300-37398223-0.1g |
(9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate |
2770501-16-9 | 0.1g |
$1005.0 | 2023-07-06 | ||
Enamine | EN300-37398223-0.05g |
(9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate |
2770501-16-9 | 0.05g |
$959.0 | 2023-07-06 |
(9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate 関連文献
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Miqiu Kong,Ronald G. Larson Soft Matter, 2015,11, 1572-1581
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
(9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamateに関する追加情報
Latest Research Insights on (9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate (CAS: 2770501-16-9)
The compound (9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate (CAS: 2770501-16-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorenylmethyl carbamate structure, has shown promising potential in various therapeutic applications, particularly in the development of novel drug delivery systems and enzyme inhibitors. Recent studies have focused on its synthesis, physicochemical properties, and biological activity, providing valuable insights for future research and development.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for (9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate, highlighting its efficient production using solid-phase peptide synthesis (SPPS) techniques. The research demonstrated that the compound exhibits excellent stability under physiological conditions, making it a suitable candidate for prodrug design. Furthermore, its ability to act as a protecting group for amines in peptide synthesis was emphasized, showcasing its versatility in chemical biology applications.
In terms of biological activity, recent investigations have revealed that (9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate displays moderate inhibitory effects on certain cytochrome P450 enzymes. This finding, published in Bioorganic & Medicinal Chemistry Letters, suggests potential applications in drug-drug interaction studies and metabolic engineering. The compound's unique structural features, including the hydroxy-methylcyclohexyl moiety, appear to contribute to its selective binding properties.
Advanced computational studies utilizing molecular docking and dynamics simulations have provided deeper insights into the molecular interactions of this compound. Research conducted at several academic institutions has modeled its binding affinity with various biological targets, predicting potential therapeutic applications in neurological disorders. The fluorenyl group in particular has been shown to facilitate blood-brain barrier penetration, a property of significant interest in CNS drug development.
From a pharmaceutical formulation perspective, recent patents have highlighted the use of (9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate as a key intermediate in the synthesis of more complex drug molecules. Its chemical stability and relatively low toxicity profile make it attractive for scale-up production. Several pharmaceutical companies have included derivatives of this compound in their pipeline for various therapeutic areas, including anti-inflammatory and anticancer applications.
Looking forward, researchers anticipate that further modification of the (9H-fluoren-9-yl)methyl N-[(1-hydroxy-4-methylcyclohexyl)methyl]-N-methylcarbamate scaffold could yield compounds with enhanced pharmacological properties. Current efforts are focused on optimizing its pharmacokinetic profile while maintaining its favorable safety characteristics. The compound's unique combination of structural features continues to make it a valuable subject of study in both academic and industrial research settings.
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